molecular formula C15H21Cl2NO2 B1318374 Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride CAS No. 1158756-78-5

Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride

Cat. No.: B1318374
CAS No.: 1158756-78-5
M. Wt: 318.2 g/mol
InChI Key: IXTQLJSVPCNGQD-UHFFFAOYSA-N
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Description

Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is commonly used in medical research, environmental research, and industrial research. It is known for its unique chemical structure, which includes a piperidine ring substituted with a chlorobenzyl group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride but without the chlorobenzyl and acetate groups.

    Chlorobenzyl derivatives: Compounds with similar chlorobenzyl substitution but different functional groups.

    Acetate esters: Compounds with similar ester functional groups but different core structures.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring, chlorobenzyl group, and acetate ester. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride is a synthetic compound with significant potential in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 2-chlorobenzyl group. This structure enhances its lipophilicity, which is crucial for biological interactions. The hydrochloride form aids in solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinergic Activity : Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), which is vital for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's disease .
  • Interaction with Heat Shock Proteins : The compound may modulate the activity of heat shock proteins, which are involved in cellular stress responses and have implications in cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine exhibit significant antibacterial and antifungal activities. This compound could potentially share these properties due to structural similarities with other active piperidine derivatives .

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in various biological assays:

  • Anticholinesterase Activity : Compounds similar to this compound exhibited IC50 values ranging from 0.01 to 0.5 µM against AChE, indicating potent inhibition .
  • Antimicrobial Activity : In vitro tests revealed that related piperidine derivatives showed minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents. For instance, MIC values for certain derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Cell Viability Assays : Compounds were tested on various cancer cell lines, with results showing significant inhibition of cell proliferation at concentrations as low as 10 µM, highlighting their potential as anticancer agents .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotection in Alzheimer's Disease Models : In a study involving animal models of Alzheimer's disease, administration of AChE inhibitors led to improved cognitive function and reduced amyloid plaque formation. This compound was included in the screening process due to its structural similarity to known AChE inhibitors .
  • Antifungal Efficacy : A recent investigation into the antifungal properties of piperidine derivatives found that compounds similar to this compound exhibited strong activity against Candida albicans, suggesting a role in treating fungal infections .

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with related compounds is presented below:

Compound NameBiological ActivityIC50 (µM)MIC (mg/mL)
This compoundAnticholinesterase, Antimicrobial0.01 - 0.50.0039 - 0.025
Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetateAnticancer0.02 - 0.3Not specified
Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetateAntimicrobialNot specified0.01 - 0.05

Properties

IUPAC Name

methyl 2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-4-2-3-5-14(13)16;/h2-5,12H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTQLJSVPCNGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)CC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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